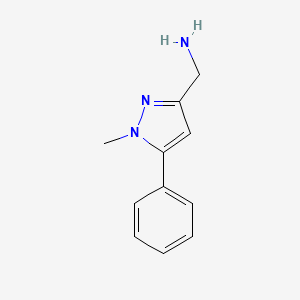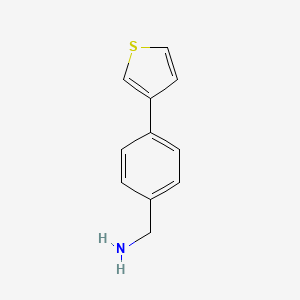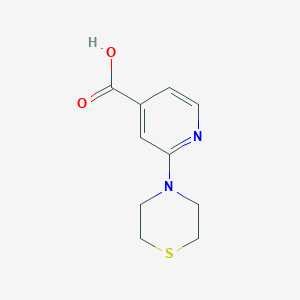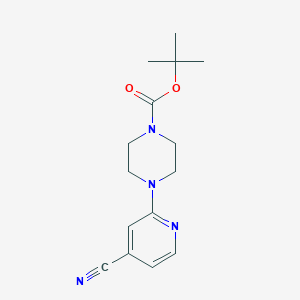![molecular formula C12H19Cl2N3O2 B1342295 3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride CAS No. 1172891-02-9](/img/structure/B1342295.png)
3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride” is a compound with the CAS Number: 1172891-02-9 . It has a molecular weight of 308.21 . The IUPAC name for this compound is 3-[4-(2-pyridinyl)-1-piperazinyl]propanoic acid dihydrochloride . It is stored at room temperature and is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17N3O2.2ClH/c16-12(17)4-6-14-7-9-15(10-8-14)11-3-1-2-5-13-11;;/h1-3,5H,4,6-10H2,(H,16,17);2*1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 308.21 . It is a powder in physical form . It is stored at room temperature .Aplicaciones Científicas De Investigación
3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride: A Comprehensive Analysis of Scientific Research Applications:
Anti-Tubercular Agent
This compound has been evaluated for its potential as an anti-tubercular agent. Novel derivatives have been designed and synthesized to test against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis (TB) .
Antiproliferative Activity
Studies have shown that certain derivatives of this compound exhibit antiproliferative activity against human cancer cell lines. This suggests its potential use in cancer treatment .
Pharmacological Applications
Piperazine derivatives, including this compound, are known for their wide range of pharmacological applications. They have been used as antibacterial, antimicrobial, anti-HIV, cytotoxic agents, and exhibit moderate antifungal activity against various strains .
Safety And Hazards
Propiedades
IUPAC Name |
3-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.2ClH/c16-12(17)4-6-14-7-9-15(10-8-14)11-3-1-2-5-13-11;;/h1-3,5H,4,6-10H2,(H,16,17);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSPGHAZUBNVKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C2=CC=CC=N2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1342225.png)
![[2-(2-Furyl)phenyl]methylamine](/img/structure/B1342226.png)


![[3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol](/img/structure/B1342231.png)
![N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine](/img/structure/B1342232.png)




![N,N-dimethyl-2-{4-[(methylamino)methyl]phenoxy}ethanamine](/img/structure/B1342238.png)